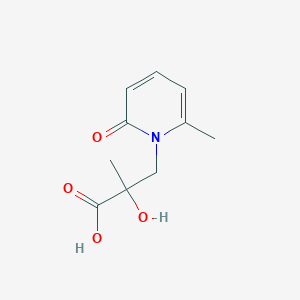

2-羟基-2-甲基-3-(6-甲基-2-氧代-1,2-二氢吡啶-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

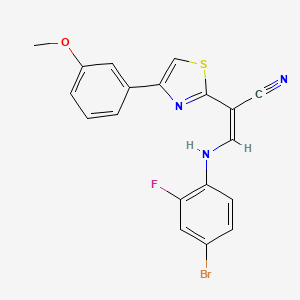

The compound "2-Hydroxy-2-methyl-3-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid" is a chemical entity that appears to be related to the class of compounds known as dihydropyridines. These compounds are characterized by a pyridine ring that has been hydrogenated at two positions. The compound also contains a hydroxy group, a methyl group, and a propanoic acid moiety, suggesting it has potential biological activity or could be an intermediate in synthetic organic chemistry.

Synthesis Analysis

The synthesis of related dihydropyridine compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid, a compound with some structural similarities to the one , was achieved by reacting 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution . This suggests that the synthesis of the compound might also involve a condensation reaction under basic conditions.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is often characterized by X-ray crystallography, as seen in the study of 2-oxo-1,2-dihydropyridine-1-acetic acid . The crystal structure can reveal important aspects such as the ketonic configuration and the presence of intermolecular hydrogen bonds, which could also be relevant for the compound .

Chemical Reactions Analysis

Dihydropyridine compounds can undergo various chemical reactions. For example, the compound synthesized in paper exists in a ketonic form rather than as a betaine, which could imply that the compound may also favor a ketonic configuration. Additionally, the presence of a hydroxy group and a propanoic acid moiety in the compound suggests that it could participate in esterification or other acid-base reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives can be influenced by their functional groups. The hydroxy group could confer the compound with certain solubility characteristics in polar solvents, while the propanoic acid moiety could contribute to its acidity. The presence of a methyl group could affect the compound's hydrophobicity. These properties are crucial for understanding the compound's behavior in biological systems or during chemical reactions.

科学研究应用

氢键和结构分析

氢键特性

对相关二氢吡啶衍生物(如1-乙基-2-甲基-4-氧代-1,4-二氢-吡啶-3-氧乙酸)的研究强调了羧酸质子和杂环的4-氧代基团之间存在氢键。这种氢键对于这些化合物的稳定性和反应性至关重要。X 射线晶体学揭示了强烈的分子内氢键,在一些衍生物中形成了独特的 8 元螯合环,表明在具有类似结构的化合物中可能发生的复杂相互作用 (Dobbin 等人,1993).

合成和化学转化

氧化机理和选择性

研究水性铂盐对烃类的氧化反应,揭示了可以外推到复杂分子(如 2-羟基-2-甲基-3-(6-甲基-2-氧代-1,2-二氢吡啶-1-基)丙酸)的氧化反应的反应模式。这些研究提供了对选择性氧化过程的见解,可能适用于这种化合物的功能化 (Labinger 等人,1993).

生物应用和相互作用

抗菌活性

探索源自相似分子骨架的杂环化合物已证明具有潜在的抗菌特性。此类研究强调了利用2-羟基-2-甲基-3-(6-甲基-2-氧代-1,2-二氢吡啶-1-基)丙酸衍生物作为开发新型抗菌剂的支架的可能性。这种方法可能导致发现新的药物来对抗耐药菌株 (Reddy 等人,2003).

材料科学和催化

催化应用

研究使用分子氧在 N-羟基邻苯二甲酰亚胺 (NHPI) 和 Co 物质的共同作用下将醇催化氧化为羰基化合物,揭示了与 2-羟基-2-甲基-3-(6-甲基-2-氧代-1,2-二氢吡啶-1-基)丙酸同类的化合物的催化潜力。此类研究对于理解这些化合物如何作为有机合成中的催化剂或催化中间体至关重要,为催化和有机转化方面的未来研究奠定了基础 (Iwahama 等人,2000).

属性

IUPAC Name |

2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-7-4-3-5-8(12)11(7)6-10(2,15)9(13)14/h3-5,15H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUALFDWTRJTESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CC(C)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2521940.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)

![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)